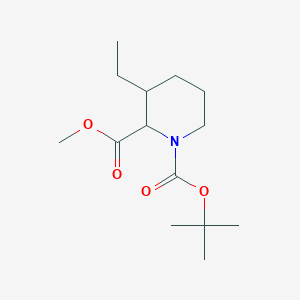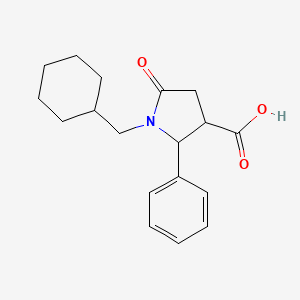
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid, also known as CPMPCA, is a cyclic carboxylic acid that is widely used in scientific research. It is a versatile compound that can be used as a starting material in organic synthesis, as a reagent for various transformations, and as a probe for studying the mechanism of action of various drugs. CPMPCA is also used in various biochemical and physiological studies, as it has a wide range of applications.
Applications De Recherche Scientifique
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is widely used in scientific research due to its versatile properties. It is used as a starting material in organic synthesis, as a reagent for various transformations, and as a probe for studying the mechanism of action of various drugs. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is also used in various biochemical and physiological studies, as it has a wide range of applications.
Mécanisme D'action
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is known to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is also known to act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have beneficial effects on the cardiovascular system, as it can reduce blood pressure and improve lipid profiles. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid has also been found to have neuroprotective effects, as it can protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a highly versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid in lab experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is a relatively unstable compound, which can make it difficult to store and handle.
Orientations Futures
The future of 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid research is promising, as it has the potential to be used in a variety of scientific applications. For example, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could be used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could be used to develop new methods for studying the mechanism of action of various drugs and to develop new methods for studying the biochemical and physiological effects of drugs. 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could also be used to develop new methods for studying the structure and function of proteins and other biomolecules. Finally, 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid could be used to develop new methods for studying the structure and function of enzymes, as well as new methods for studying the structure and function of other biological macromolecules.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAJFCYCQEOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486169.png)

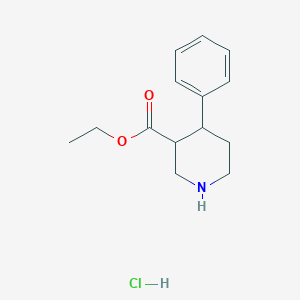
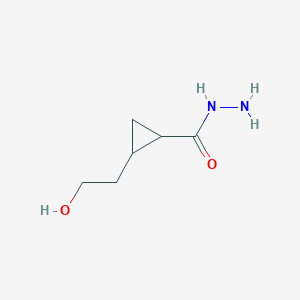
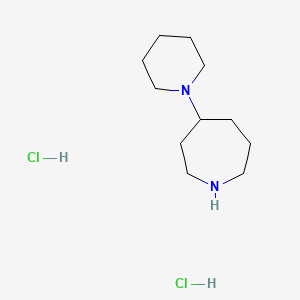

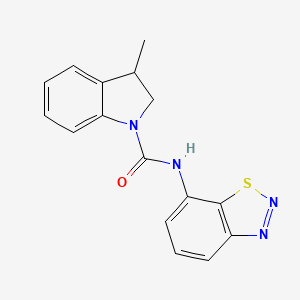
![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
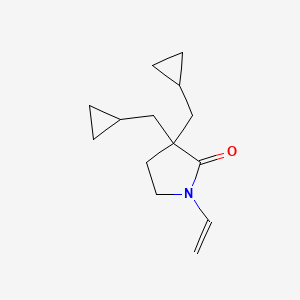
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
